
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. While the specific molecular structure for “5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid” is not available, related compounds such as “3,4,5-Trimethoxyphenylacetic acid” have a molecular weight of 226.2259 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. “3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID” is described as a white to almost white crystalline powder . “3,4,5-Trimethoxyphenylacetic acid” has a molecular weight of 226.2259 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid and its derivatives are primarily utilized in chemical synthesis and medicinal chemistry. They serve as key intermediates in the synthesis of various pyrazole derivatives, which are compounds of interest due to their wide range of biological activities. The compounds synthesized from this acid exhibit significant properties, making them valuable in the field of drug discovery and development.
One application involves the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are then used to synthesize different condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and various 1H-pyrazolo[4,3-c]pyridin-4-ones. This showcases the versatility of pyrazole derivatives as intermediates in synthesizing structurally diverse compounds (Arbačiauskienė et al., 2011).
In addition, this compound is used in the design and synthesis of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4, which act as highly potent tubulin polymerization inhibitors. These compounds have shown significant in vitro antiproliferative activity against different cancer cell lines and have been evaluated for their inhibitory effects on tubulin polymerization and cell cycle effects. This highlights the compound's potential in cancer therapy (Romagnoli et al., 2019).
Structural and Theoretical Studies
The compound and its derivatives are also subjects of structural and theoretical studies. These studies focus on understanding the chemical and physical properties of the compounds, including their stability, reactivity, and interaction with other molecules. For instance, detailed experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with various amines and electrophiles. These studies include spectroscopic determination of the structures and theoretical examinations of reaction mechanisms, providing insights into the chemical behavior of pyrazole derivatives (Yıldırım et al., 2005).
Furthermore, the structural diversity of metal coordination polymers constructed from pyrazole carboxylic acid derivatives is explored, highlighting the compound's role in the assembly of coordination complexes. This application is relevant in areas such as catalysis and materials science, where the structural features of coordination polymers are crucial (Cheng et al., 2017).
Safety and Hazards
Safety data sheets provide important information about the potential hazards of a compound. While specific safety data for “5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid” is not available, related compounds advise avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Mecanismo De Acción
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been reported to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting . For example, one TMP-bearing compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer effects by effectively inhibiting several targets and pathways . For instance, TMP-bearing compounds have shown notable anti-cancer effects by effectively inhibiting tubulin, a protein that is critical for the formation of the mitotic spindle during cell division .
Result of Action
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Análisis Bioquímico
Biochemical Properties
The 5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid interacts with various enzymes, proteins, and other biomolecules. The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The this compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUUZNWKCWBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378076 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-28-7 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


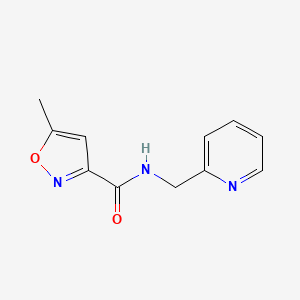
![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)

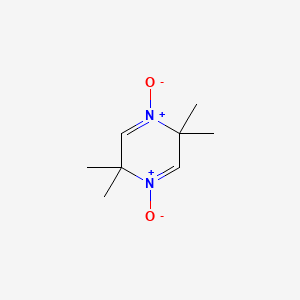


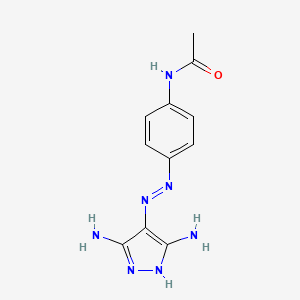
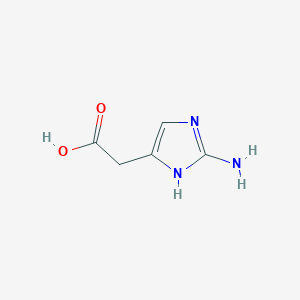
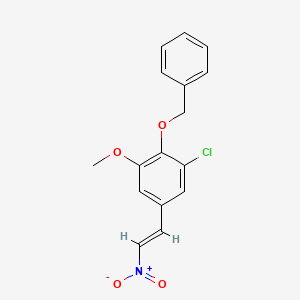



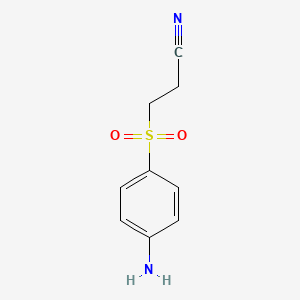
![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)
